![molecular formula C27H32FN3O5 B2490096 tert-Butyl 4-(((4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 929252-65-3](/img/structure/B2490096.png)
tert-Butyl 4-(((4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related tert-butyl piperidine-1-carboxylate compounds involves multiple steps, including acylation, sulfonation, substitution, and reduction reactions. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib synthesis, was synthesized from piperidin-4-ylmethanol through a three-step process with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).
Molecular Structure Analysis
Molecular structure analysis through techniques such as X-ray diffraction (XRD) and NMR spectroscopy is crucial for confirming the geometry and stereochemistry of synthesized compounds. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, with its structure further confirmed by single-crystal XRD data (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemical Reactions and Properties
The chemical reactions involved in synthesizing tert-butyl piperidine-1-carboxylate derivatives often include condensation, nucleophilic substitution, and reduction. The reactivity and functional group transformations during these reactions are crucial for achieving the desired product. The synthetic route and conditions can significantly affect the yield and purity of the final compound.
Physical Properties Analysis
The physical properties of tert-butyl piperidine-1-carboxylate derivatives, such as melting points, solubility, and crystalline structure, are essential for their characterization and application. For example, the crystal structure analysis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate revealed aromatic π–π stacking interactions and hydrogen bonding, contributing to its stability (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis : This compound is an intermediate in the synthesis of various biologically active compounds. For instance, it is a key intermediate in Vandetanib, synthesized through steps including acylation, sulfonation, and substitution (Wang, Xu, Tang, & Xu, 2015). Another example is its use as an intermediate in the synthesis of crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Role in Anticancer Drugs : This compound serves as an important intermediate for small molecule anticancer drugs. Its synthesis from commercially available materials has been optimized, and its structure has been confirmed through various methods like NMR (Zhang, Ye, Xu, & Xu, 2018).
Pharmacological Core : The compound's structure is useful in pharmacology, especially for creating cores of pharmacologically active substances. Its synthesis process is optimized for industrial requirements due to its potential applications in drug development (Xiao-kai, 2013).
Applications in Diverse Therapeutics
Marine Drugs : Derivatives of this compound are studied for their use in marine drug development, particularly in the study of antitumor antibiotics and natural products (Li, Wang, Wang, Luo, & Wu, 2013).
Role in New Cancer Treatments : Its derivatives are explored in the development of new anticancer drugs, particularly in overcoming drug resistance in cancer treatments (Kim, Kim, Suh, Kwon, Lee, Park, & Hong, 2013).
Antibacterial and Anthelmintic Activity : Some derivatives of this compound have been evaluated for their potential antibacterial and anthelmintic activities, with varying levels of effectiveness (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Structural and Analytical Studies
X-Ray Diffraction and Spectroscopy : The compound and its derivatives have been extensively studied using X-ray crystallography and various spectroscopic methods to understand their structure and potential for drug development (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Crystal Structure Analysis : Detailed crystal structure analysis of its derivatives has been conducted, contributing to the understanding of its chemical properties and potential applications in drug synthesis (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
Mechanism of Action
Target of Action
The compound contains a quinoline moiety, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known to have various biological activities and could interact with multiple targets. For example, some quinoline derivatives are used as antimalarial drugs and target the heme detoxification pathway in the malaria parasite .
properties
IUPAC Name |
tert-butyl 4-[[4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl]oxymethyl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN3O5/c1-27(2,3)36-26(32)31-11-8-17(9-12-31)16-34-25-15-21-19(14-24(25)33-4)22(7-10-30-21)35-23-6-5-18(29)13-20(23)28/h5-7,10,13-15,17H,8-9,11-12,16,29H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODLDQAFNUUMAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC3=NC=CC(=C3C=C2OC)OC4=C(C=C(C=C4)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(((4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.